4'-Chloro-4-biphenylboronic acid

Descripción general

Descripción

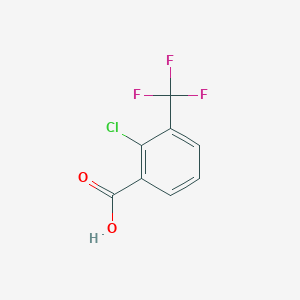

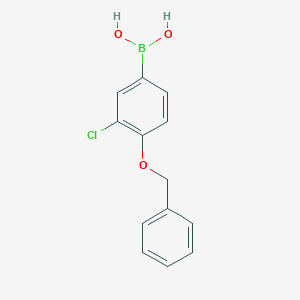

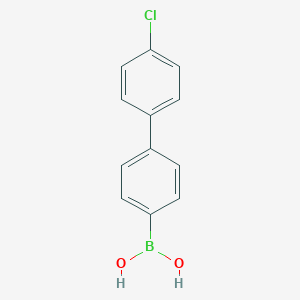

4'-Chloro-4-biphenylboronic acid is a useful research compound. Its molecular formula is C12H10BClO2 and its molecular weight is 232.47 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Crystallographic Studies and Material Engineering

4'-Chloro-4-biphenylboronic acid has been explored in the context of supramolecular architecture, where its crystal structures alongside other halophenylboronic acids were reported. These studies highlight the role of halogen interactions in crystal packing and the formation of three-dimensional structures with channels occupied by water molecules, demonstrating its potential in designing new materials with specific properties (Shimpi, Seethalekshmi, & Pedireddi, 2007).

Chemical Synthesis and Catalysis

In chemical synthesis, this compound is utilized as a precursor for creating rigid m-terphenyl derivatives that serve as tectons in crystal engineering, indicating its utility in constructing complex molecular architectures for potential applications in material science and catalysis (Wright & Vinod, 2003).

Spectroscopic Analysis and Molecular Characterization

Spectroscopic studies on this compound and its derivatives provide insights into their structural and spectroscopic properties. These studies, involving Fourier transform Raman and infrared spectra, underpin the importance of this compound in molecular characterization and the development of materials with specific vibrational properties (Kurt, 2009).

Fluorescence Studies and Molecular Interactions

Research into the fluorescence quenching mechanisms of boronic acid derivatives, including this compound, sheds light on their potential applications in bioanalytical chemistry and the development of fluorescent sensors for detecting various biomolecules (Geethanjali, Nagaraja, & Melavanki, 2015).

High-Throughput Experimentation in Education

The use of this compound in undergraduate laboratory experiments demonstrates its applicability in high-throughput experimentation techniques, reinforcing fundamental concepts in organic, inorganic, and organometallic chemistry through hands-on experience with transition metal-mediated cross-coupling reactions (Lee, Schmink, & Berritt, 2020).

Environmental Remediation

Studies have also explored the dechlorination of chlorinated biphenyls by nanoscale zero-valent iron in the presence of this compound, providing insights into its potential use in environmental remediation and the treatment of PCB-contaminated sediments (Wang, Zhou, Wang, Zhu, & Jin, 2011).

Mecanismo De Acción

Target of Action

4’-Chloro-4-biphenylboronic acid is primarily used in the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds . The primary target of this compound is the palladium catalyst, which facilitates the bond formation .

Mode of Action

In the Suzuki-Miyaura coupling reaction, 4’-Chloro-4-biphenylboronic acid acts as an organoboron reagent . It undergoes transmetalation, a process where the boron-to-carbon bond is exchanged for a metal-to-carbon bond . This is a key step in the reaction and results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key pathway in which 4’-Chloro-4-biphenylboronic acid is involved . This reaction is widely used in organic chemistry for the synthesis of various organic compounds, including pharmaceuticals and polymers . The downstream effects include the formation of new carbon-carbon bonds, enabling the construction of complex organic molecules .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and reactivity, which are important factors influencing its bioavailability .

Result of Action

The primary result of the action of 4’-Chloro-4-biphenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds with diverse structures and functionalities .

Action Environment

The action of 4’-Chloro-4-biphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is typically performed under mild conditions and is tolerant to various functional groups . The reaction may be affected by the presence of water and certain types of functional groups . Additionally, the stability of the compound can be influenced by factors such as temperature and light .

Safety and Hazards

Safety data sheets indicate that 4’-Chloro-4-biphenylboronic acid is considered hazardous . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Propiedades

IUPAC Name |

[4-(4-chlorophenyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BClO2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKZNRXWZCBUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585710 | |

| Record name | (4'-Chloro[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364044-44-0 | |

| Record name | (4'-Chloro[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Chloro-4-biphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid](/img/structure/B151611.png)